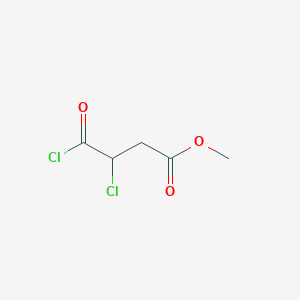
Methyl 3,4-dichloro-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-dichloro-4-oxobutanoate is an organic compound with the molecular formula C5H6Cl2O3. It is a chlorinated ester that features both ester and ketone functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,4-dichloro-4-oxobutanoate can be synthesized through the chlorination of methyl 4-oxobutanoate. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atoms at the 3 and 4 positions of the butanoate chain .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4-dichloro-4-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: The ester group can react with alcohols to form different esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Methyl 3,4-dichloro-4-hydroxybutanoate.
Esterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-dichloro-4-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Used in the preparation of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of methyl 3,4-dichloro-4-oxobutanoate involves its reactivity as both an ester and a ketone. The ester group can undergo hydrolysis, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of the chlorine atoms, which can influence the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-4-oxobutanoate: Similar structure but with only one chlorine atom.
Methyl 4-bromo-4-oxobutanoate: Brominated analog with different reactivity.
Methyl 4-fluoro-4-oxobutanoate: Fluorinated analog with unique properties.
Eigenschaften
Molekularformel |
C5H6Cl2O3 |
|---|---|
Molekulargewicht |
185.00 g/mol |
IUPAC-Name |
methyl 3,4-dichloro-4-oxobutanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2H2,1H3 |
InChI-Schlüssel |
QEKOOHCMULGGEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
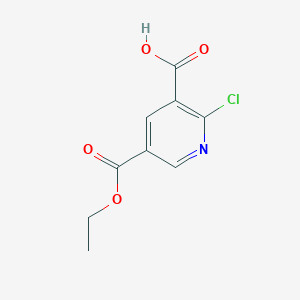
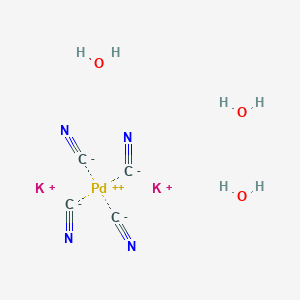


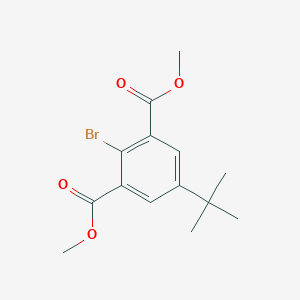
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
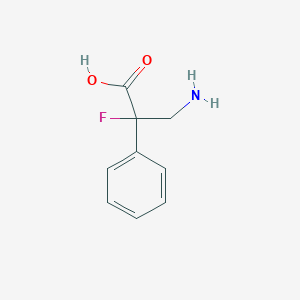
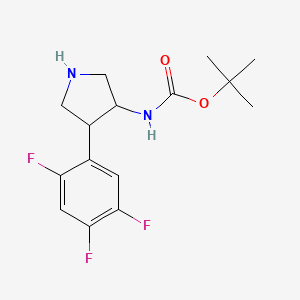

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
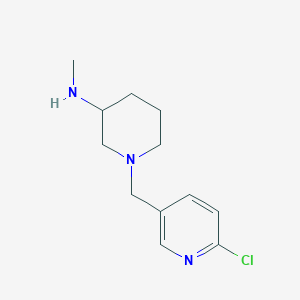
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)

